An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde
Introduction: Characterizing a Novel Synthetic Intermediate
In the landscape of drug discovery and development, the precise characterization of novel synthetic intermediates is a cornerstone of progress. The molecule 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde is a compound of interest, featuring a synthetically versatile indole core, a reactive aldehyde, and an epoxide (oxirane) moiety.[1] Indole-3-carbaldehyde derivatives are significant precursors in the synthesis of a wide array of biologically active compounds and indole alkaloids.[2][3] The presence of the strained oxirane ring and the aldehyde functional group suggests potential for this molecule to serve as a key building block in the construction of more complex therapeutic agents.
Mass spectrometry (MS) stands as the premier analytical technique for the structural elucidation and purity assessment of such compounds, offering unparalleled sensitivity and specificity.[4] This guide provides a comprehensive framework for the analysis of 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, leveraging high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to confirm its identity and explore its gas-phase chemistry. The methodologies detailed herein are designed for researchers, chemists, and analytical scientists engaged in pharmaceutical development, offering both theoretical grounding and practical, field-proven protocols.
Part 1: Foundational Analysis: Molecular Formula Confirmation via HRMS
The first and most critical step in analyzing a novel compound is the unambiguous determination of its elemental composition. High-resolution mass spectrometry provides the mass accuracy required to distinguish between compounds with the same nominal mass but different elemental formulas.[5][6]
Physicochemical Properties & Ionization Strategy
The target molecule, 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, possesses a molecular formula of C₁₃H₁₃NO₂ and a monoisotopic molecular weight of 215.0946 Da.[1][7] The structure contains a tertiary amine within the indole ring system, which is a readily protonated site. This makes the molecule an excellent candidate for positive-mode electrospray ionization (ESI), a soft ionization technique that typically produces intact protonated molecules, [M+H]⁺.[8][9][10] ESI is chosen over harsher methods to minimize in-source fragmentation, ensuring the molecular ion is preserved for accurate mass measurement.[8][11]
Table 1: Theoretical Mass Data for the Target Analyte
| Species | Molecular Formula | Nominal Mass (Da) | Monoisotopic Exact Mass (Da) |
| Neutral Molecule [M] | C₁₃H₁₃NO₂ | 215 | 215.09463 |
| Protonated Molecule [M+H]⁺ | C₁₃H₁₄NO₂⁺ | 216 | 216.10245 |
Protocol 1: HRMS Analysis for Empirical Formula Confirmation
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation, enhancing the ESI signal.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of achieving mass accuracy below 5 ppm.[12]
-
Infusion Analysis: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Direct infusion is preferred for initial characterization to avoid chromatographic complications.
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.0–4.5 kV
-
Source Temperature: 100–150 °C
-
Drying Gas (N₂) Flow: 5–10 L/min
-
Mass Range: m/z 50–500
-
Resolution: >60,000 FWHM (Full Width at Half Maximum)
-
-
Data Acquisition and Analysis: Acquire the full scan mass spectrum. The resulting data should show a prominent ion at m/z 216.10245. The measured mass should be compared against the theoretical mass. A mass error of less than 5 ppm provides high confidence in the assigned elemental formula of C₁₃H₁₄NO₂⁺.[12][13] This step serves as a self-validating check on the compound's identity.[14]
Part 2: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
While HRMS confirms what a molecule is made of, tandem mass spectrometry (MS/MS) reveals how it is constructed. By isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern that acts as a structural fingerprint.[11][15] The resulting product ions provide direct evidence for the connectivity of the indole core, the methyl group, the aldehyde, and the oxiranylmethyl side chain.
Anticipated Fragmentation Pathways
The fragmentation of N-substituted indole derivatives is influenced by the stability of the indole ring and the nature of the substituent.[16][17] For 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, the primary fragmentation points are expected to be the bonds of the N-substituent and the oxirane ring.
-
Pathway A: Loss of the Oxirane Moiety: A primary and highly characteristic fragmentation would involve the cleavage of the bond between the indole nitrogen and the methylene bridge of the side chain. This would lead to the formation of a stable N-vinylindole radical cation or a related rearranged species.
-
Pathway B: Ring Opening of the Epoxide: The strained epoxide ring can undergo ring-opening upon collisional activation, followed by subsequent cleavages.[18] This can lead to the loss of small neutral molecules like formaldehyde (CH₂O).
-
Pathway C: Cleavage within the Indole Core: While the indole core is relatively stable, characteristic losses such as CO from the aldehyde group can occur, typically after initial fragmentation of the side chain.
Diagram 1: Proposed MS/MS Fragmentation Pathway
Sources
- 1. Buy 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde | 1142202-07-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 10. youtube.com [youtube.com]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 13. Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
